molecular formula C8H11ClN2O3 B2964351 (S)-2-Amino-2-(3-nitrophenyl)ethan-1-ol hydrochloride CAS No. 2453296-88-1

(S)-2-Amino-2-(3-nitrophenyl)ethan-1-ol hydrochloride

Cat. No.: B2964351
CAS No.: 2453296-88-1
M. Wt: 218.64
InChI Key: FMKDBVMPPKFPSH-DDWIOCJRSA-N
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Description

(S)-2-Amino-2-(3-nitrophenyl)ethan-1-ol hydrochloride is a chiral compound with significant applications in various fields of chemistry and biology. This compound is characterized by the presence of an amino group, a nitrophenyl group, and an ethan-1-ol moiety, making it a versatile intermediate in organic synthesis.

Scientific Research Applications

(S)-2-Amino-2-(3-nitrophenyl)ethan-1-ol hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is utilized in the study of enzyme mechanisms and as a substrate in biochemical assays.

    Medicine: It serves as a precursor for the synthesis of drugs with potential therapeutic effects.

    Industry: The compound is employed in the production of dyes, pigments, and other industrial chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-2-(3-nitrophenyl)ethan-1-ol hydrochloride typically involves the reduction of a nitro group followed by the introduction of an amino group. One common method is the catalytic hydrogenation of 3-nitroacetophenone to yield 3-aminoacetophenone, which is then subjected to a Strecker synthesis to introduce the amino group and form the desired product.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale catalytic hydrogenation processes. These processes are optimized for high yield and purity, utilizing advanced catalysts and reaction conditions to ensure efficient conversion of starting materials.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-2-(3-nitrophenyl)ethan-1-ol hydrochloride undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using catalytic hydrogenation.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) are used for hydrogenation reactions.

    Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.

Major Products Formed

The major products formed from these reactions include nitroso derivatives, amino derivatives, and various substituted compounds, depending on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of (S)-2-Amino-2-(3-nitrophenyl)ethan-1-ol hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group can form hydrogen bonds and ionic interactions with active sites, while the nitrophenyl group can participate in π-π stacking interactions. These interactions modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    ®-2-Amino-2-(3-nitrophenyl)ethan-1-ol hydrochloride: The enantiomer of the compound with similar chemical properties but different biological activity.

    3-Nitrophenylethanol: Lacks the amino group, resulting in different reactivity and applications.

    3-Aminoacetophenone: A precursor in the synthesis of (S)-2-Amino-2-(3-nitrophenyl)ethan-1-ol hydrochloride with distinct chemical properties.

Uniqueness

This compound is unique due to its chiral nature and the presence of both amino and nitrophenyl groups. This combination of functional groups allows for diverse chemical reactivity and a wide range of applications in various fields.

Properties

IUPAC Name

(2S)-2-amino-2-(3-nitrophenyl)ethanol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O3.ClH/c9-8(5-11)6-2-1-3-7(4-6)10(12)13;/h1-4,8,11H,5,9H2;1H/t8-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMKDBVMPPKFPSH-DDWIOCJRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C(CO)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])[C@@H](CO)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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